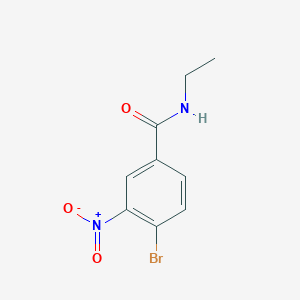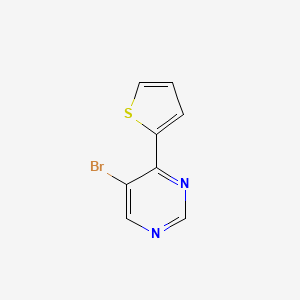
N-o-NPS-L-GLUTAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-o-NPS-L-GLUTAMINE is a derivative of the amino acid glutamine, which plays a crucial role in various metabolic processes. This compound is of significant interest due to its potential applications in scientific research, medicine, and industry. Glutamine itself is a non-essential amino acid, meaning it can be synthesized by the human body, but it becomes conditionally essential under certain physiological conditions, such as illness or stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-o-NPS-L-GLUTAMINE typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the N-o-NPS group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as:
Protection of Functional Groups: Using protecting agents to shield the amino and carboxyl groups.
Introduction of N-o-NPS Group: Employing specific reagents and catalysts.
Deprotection: Removing the protecting groups to yield the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-o-NPS-L-GLUTAMINE can undergo various chemical reactions, including:
Oxidation: Involving oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-NPS-L-glutamic acid, while reduction could produce this compound derivatives with altered functional groups.
Applications De Recherche Scientifique
N-o-NPS-L-GLUTAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and immune modulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of N-o-NPS-L-GLUTAMINE involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in glutamine metabolism, influencing processes such as:
Cellular Energy Production: Through its role in the tricarboxylic acid (TCA) cycle.
Protein Synthesis: By providing nitrogen for the synthesis of amino acids and nucleotides.
Immune Response: Modulating the activity of immune cells and inflammatory pathways.
Comparaison Avec Des Composés Similaires
L-Glutamine: The parent compound, essential for various metabolic processes.
L-Glutamic Acid: Another derivative involved in neurotransmission and protein synthesis.
L-Alanyl-L-Glutamine: A dipeptide used in clinical nutrition.
Uniqueness: N-o-NPS-L-GLUTAMINE is unique due to the presence of the N-o-NPS group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, L-glutamine.
Propriétés
Numéro CAS |
7685-73-6 |
|---|---|
Formule moléculaire |
C11H13N3O5S |
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
5-amino-2-[(2-nitrophenyl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5S/c12-10(15)6-5-7(11(16)17)13-20-9-4-2-1-3-8(9)14(18)19/h1-4,7,13H,5-6H2,(H2,12,15)(H,16,17) |
Clé InChI |
NBRYAVKKYCYBRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


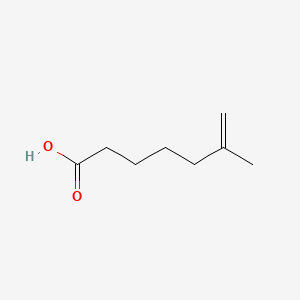
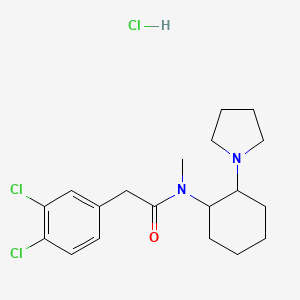
![2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione](/img/structure/B1612069.png)

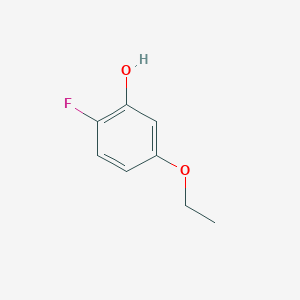


![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)

